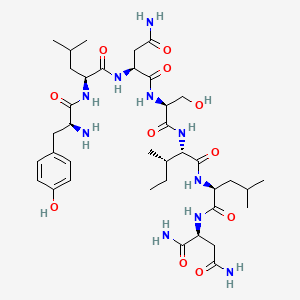Vasoactive intestinal peptide (22-28)
CAS No.: 47900-24-3
Cat. No.: VC3880623
Molecular Formula: C38H62N10O11
Molecular Weight: 835 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 47900-24-3 |
|---|---|
| Molecular Formula | C38H62N10O11 |
| Molecular Weight | 835 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
| Standard InChI | InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58)/t20-,23-,24-,25-,26-,27-,28-,31-/m0/s1 |
| Standard InChI Key | RYKYGUXOTPFKLK-LJDKVGDASA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
| SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Introduction
Chemical Identity and Structural Features
VIP(22-28) corresponds to residues 22–28 of the full-length VIP peptide, with the amino acid sequence Tyr-Leu-Asn-Ser-Ile-Leu-Asn (YLNSILN) . The fragment has a molecular weight of 847.97 g/mol and a theoretical isoelectric point (pI) of 5.3, reflecting its polar uncharged side chains . Unlike the full-length VIP, which adopts an α-helical conformation from residues 7–28, VIP(22-28) lacks secondary structure in isolation but may form transient β-sheet motifs upon receptor binding .
Table 1: Structural Properties of VIP(22-28)
| Property | Value/Description | Source |
|---|---|---|
| Sequence | YLNSILN | |
| Molecular Weight | 847.97 g/mol | |
| Isoelectric Point (pI) | 5.3 | Calculated |
| Receptor Binding Site | VPAC1 N-terminal ectodomain |
Biosynthesis and Proteolytic Processing
VIP(22-28) is generated through post-translational cleavage of full-length VIP at paired basic residues (Arg-Lys at positions 21–22) . In rat brain extracts, VIP(22-28) constitutes 30–35% of total carboxy-terminal immunoreactivity, coexisting with intermediate fragments (e.g., VIP(18-28)) . Solid-phase peptide synthesis remains the primary method for laboratory production, enabling precise control over stereochemistry and purity .
Receptor Interactions and Signaling Mechanisms
VIP(22-28) binds selectively to the VPAC1 receptor, a class B GPCR, via interactions with its N-terminal ectodomain (N-ted) . Photolabeling studies reveal that:
-
Tyr²² forms hydrogen bonds with Lys¹²⁷ and Cys¹²² of VPAC1 .
-
Leu²⁸ engages in hydrophobic interactions with Gly¹¹⁶ and Asp¹⁰⁷ .
These contacts stabilize a ligand-receptor complex that activates Gαs-coupled pathways, elevating intracellular cAMP and modulating protein kinase A (PKA) . Unlike full-length VIP, the fragment exhibits reduced efficacy in recruiting β-arrestin, suggesting biased signaling .
Biological Activities and Physiological Roles
Neuromodulation
VIP(22-28) colocalizes with full-length VIP in hypothalamic and hippocampal neurons, implicating it in synaptic plasticity . At nanomolar concentrations, it enhances NMDA receptor currents via VPAC1-dependent PKA activation, potentiating hippocampal long-term potentiation (LTP) .
Immunomodulation
The fragment inhibits NADPH oxidase (NOX2)-mediated reactive oxygen species (ROS) production in monocytes by suppressing ERK1/2 and p38 MAPK phosphorylation . This anti-inflammatory effect is abolished by VPAC1 antagonists, underscoring receptor specificity .
Table 2: Key Biological Functions of VIP(22-28)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume